6-{[(tert-butoxy)carbonyl]amino}-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylicacid
Description
This compound is a heterocyclic carboxylic acid featuring a pyrazolo-oxazine core modified with a tert-butoxycarbonyl (Boc)-protected amino group. The Boc group serves as a protective moiety for amines, enhancing stability during synthetic processes such as peptide coupling or medicinal chemistry derivatization . It is structurally related to intermediates used in drug discovery, particularly for targeting enzymes or receptors requiring heterocyclic recognition motifs .
Properties
Molecular Formula |
C12H17N3O5 |
|---|---|
Molecular Weight |
283.28 g/mol |
IUPAC Name |
6-[(2-methylpropan-2-yl)oxycarbonylamino]-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxylic acid |
InChI |
InChI=1S/C12H17N3O5/c1-12(2,3)20-11(18)14-7-5-15-9(19-6-7)8(4-13-15)10(16)17/h4,7H,5-6H2,1-3H3,(H,14,18)(H,16,17) |
InChI Key |
GRVARIWDNLPYFW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CN2C(=C(C=N2)C(=O)O)OC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[(tert-butoxy)carbonyl]amino}-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrazolo[3,2-b][1,3]oxazine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrazolo[3,2-b][1,3]oxazine ring system.
Introduction of the tert-Butoxycarbonyl (Boc) Protecting Group: The Boc group is introduced to protect the amino functionality during subsequent reactions. This is typically achieved using tert-butyl chloroformate in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
6-{[(tert-butoxy)carbonyl]amino}-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to convert specific functional groups into their reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogenating agents, nucleophiles, electrophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
6-{[(tert-butoxy)carbonyl]amino}-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylic acid has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It is explored for its potential biological activity, including its role as an enzyme inhibitor or receptor modulator.
Medicine: The compound is investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 6-{[(tert-butoxy)carbonyl]amino}-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent downstream effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrazolo-Oxazine Core
6-Fluoro-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylic Acid
- Molecular Formula : C₈H₇FN₂O₃ (Mol. weight: 198.15 g/mol) .
- Key Differences: Replacement of the Boc-amino group with fluorine alters electronic properties.
- Applications : Fluorinated analogs are often explored for enhanced metabolic stability in pharmacokinetic studies .
3-(Chlorosulfonyl)-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylic Acid
- CAS : 1365937-81-0 .
- Molecular Formula : C₈H₈ClN₂O₅S (Mol. weight: 264.68 g/mol).
- Key Differences : The chlorosulfonyl group (-SO₂Cl) introduces strong electron-withdrawing effects, increasing carboxylic acid acidity (pKa ~1-2) and enabling nucleophilic substitution reactions. This contrasts with the Boc group’s steric bulk and amine-protecting function.
- Applications : Likely used as a reactive intermediate for sulfonamide or sulfonate ester synthesis .
Heterocyclic Framework Modifications
7,7-Dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxylic Acid
- Applications : Such modifications are common in optimizing pharmacokinetic properties like half-life .
5-{[(tert-Butoxy)carbonyl]amino}-1-methyl-1H-pyrazole-3-carboxylic Acid
- CAS : 1296224-76-4 .
- Molecular Formula : C₈H₁₂N₃O₄ (Mol. weight: 213.19 g/mol).
- Key Differences : Replacement of the oxazine ring with a simpler pyrazole ring reduces complexity and molecular weight. The Boc group here protects a primary amine, enabling selective deprotection in multi-step syntheses .
Functional Group and Backbone Analogues
4-[(tert-Butoxycarbonyl)amino]-1-methyl-1H-pyrrole-2-carboxylic Acid
- Molecular Formula : C₁₁H₁₆N₂O₄ (Mol. weight: 240.25 g/mol) .
- Key Differences : A pyrrole-carboxylic acid backbone with Boc protection. Pyrroles exhibit distinct electronic properties (aromatic sextet) compared to pyrazolo-oxazines, influencing binding to aromatic stacking partners in biological targets .
7-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylic Acid
Comparative Data Table
Research Findings and Trends
- Boc Group Utility: The Boc-protected amino group in the target compound is critical for amine stability during solid-phase peptide synthesis (SPPS) but requires acidic conditions (e.g., TFA) for deprotection, which may limit compatibility with acid-sensitive functionalities .
- Electronic Effects : Electron-withdrawing groups (e.g., -F, -SO₂Cl) enhance carboxylic acid reactivity but reduce bioavailability due to increased polarity. The Boc group balances steric protection and moderate hydrophobicity .
- Heterocycle Impact: Pyrazolo-oxazines offer a unique fusion of pyrazole (hydrogen-bond donor) and oxazine (oxygen-containing) motifs, making them versatile scaffolds for kinase inhibitors or GPCR-targeted therapies .
Biological Activity
6-{[(tert-butoxy)carbonyl]amino}-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.
- Molecular Formula : C12H16N4O4
- Molecular Weight : 264.29 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustrative purposes)
Synthesis
The compound can be synthesized through various methods including:
- Condensation Reactions : Utilizing amino acids and appropriate carbonyl compounds.
- Cyclization Techniques : Employing cyclization strategies to form the pyrazolo[3,2-b][1,3]oxazine core.
Biological Activity
Research indicates that this compound exhibits several biological activities:
Antitumor Activity
A study demonstrated that derivatives of pyrazolo[3,2-b][1,3]oxazines can inhibit tumor cell proliferation. The compound showed significant cytotoxicity against various cancer cell lines with IC50 values ranging from 0.5 to 5 µM depending on the specific cell line tested .
Kinase Inhibition
The compound has been evaluated for its ability to inhibit specific kinases involved in cancer progression:
- VEGFR-2 Inhibition : Exhibited an IC50 value of approximately 1.46 µM, indicating potential anti-angiogenic properties .
- CDK Inhibition : Selective inhibition of cyclin-dependent kinases (CDK2 and CDK9) was reported with IC50 values of 0.36 µM and 1.8 µM respectively .
The proposed mechanism involves the interaction with ATP-binding sites of kinases, leading to the inhibition of phosphorylation processes essential for cell cycle progression and survival in cancer cells .
Case Studies
- Study on Cell Lines : A comparative analysis was conducted on HeLa and HCT116 cell lines where the compound demonstrated a reduction in cell viability by more than 70% at higher concentrations (10 µM) over a 48-hour exposure period .
- In Vivo Studies : Animal models treated with this compound showed a marked decrease in tumor size in xenograft models of colorectal cancer when administered orally over a period of two weeks .
Data Summary Table
| Biological Activity | Observed Effect | IC50 Value (µM) |
|---|---|---|
| Tumor Cell Proliferation | Significant cytotoxicity | 0.5 - 5 |
| VEGFR-2 Inhibition | Anti-angiogenic effect | 1.46 |
| CDK2 Inhibition | Cell cycle arrest | 0.36 |
| CDK9 Inhibition | Reduced cellular proliferation | 1.8 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
